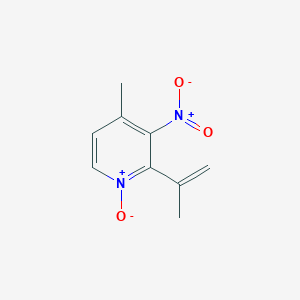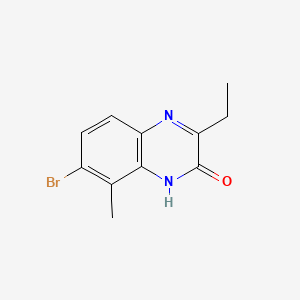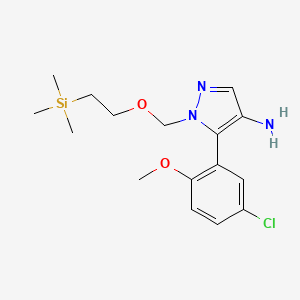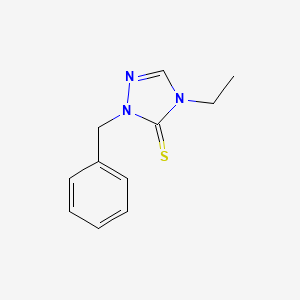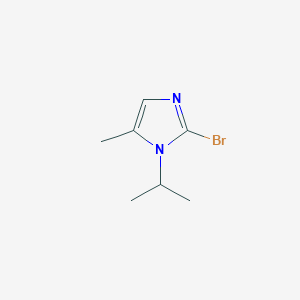
Benzenepropanal, 4-formyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanal, 4-formyl-: is an organic compound with the molecular formula C10H10O2 . It is characterized by the presence of a benzene ring substituted with a propanal group and a formyl group at the para position. This compound is also known by other names such as 3-(4’-formylphenyl)propanal and 4-(3-oxopropyl)benzaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aerobic Oxidation: One method involves the aerobic oxidation of aldehydes to carboxylic acids in water using an inorganic-ligand-supported copper catalyst. This environmentally friendly method avoids the need for expensive and toxic organic ligands.
Reduction of p-Carboxybenzoyl Chloride: Another method involves synthesizing p-carboxybenzoyl chloride from terephthalic acid and then subjecting it to reduction treatment to obtain 4-formylbenzoic acid. This method is suitable for industrial production and can achieve high yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenepropanal, 4-formyl- can undergo oxidation reactions to form carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Inorganic-ligand-supported copper catalyst for aerobic oxidation.
Reducing Agents: Various reducing agents can be used for the reduction of p-carboxybenzoyl chloride.
Major Products:
Carboxylic Acids: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Organic Compounds: Benzenepropanal, 4-formyl- serves as a building block in the synthesis of more complex organic compounds.
Biology and Medicine:
Pharmaceuticals: It is used in the synthesis of pharmaceuticals due to its reactivity and functional groups.
Industry:
Dyes and Polymers: The compound is used in the production of dyes and polymers.
Mechanism of Action
The mechanism of action of Benzenepropanal, 4-formyl- involves its reactivity due to the presence of the formyl group and the benzene ring. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions . The benzene ring allows for electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Benzenepropanal: Similar structure but lacks the formyl group.
4-Formylbenzoic Acid: Contains a carboxylic acid group instead of the propanal group.
Uniqueness:
Properties
IUPAC Name |
4-(3-oxopropyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBAFDCPGGFQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


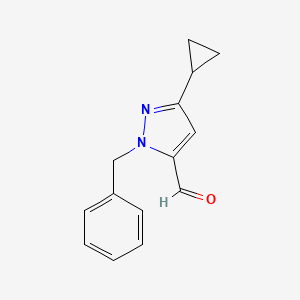
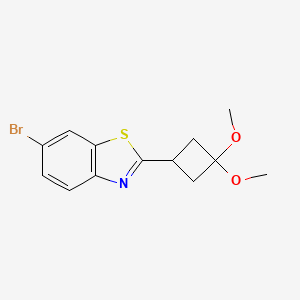
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13937934.png)

![2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13937946.png)
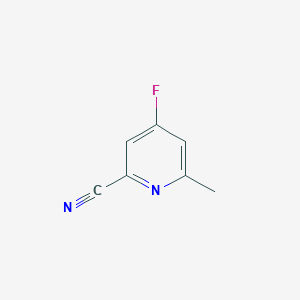
![6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13937958.png)
